3-[5-(Methanesulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid

Agrochemical Antibacterial 1,3,4-Oxadiazole

Procurement of 3-(1,3,4-oxadiazol-2-yl)benzoic acids often requires extra synthetic steps due to ester-protected analogs. This compound resolves that bottleneck by providing the free carboxylic acid, enabling direct amide coupling and accelerating library synthesis for agrochemical and anti-infective research. - Free -COOH group saves one deprotection step vs. methyl ester analogs, streamlining amide bond formation. - Core scaffold of anti-Xanthomonas leads: derivatives show EC₅₀ values as low as 1.07 μg/mL, outperforming bismerthiazol. - Supplied at ≥95% purity, ideal for focused SAR studies targeting rice bacterial blight, citrus canker, and Botrytis cinerea.

Molecular Formula C11H10N2O5S
Molecular Weight 282.27 g/mol
CAS No. 1409023-06-8
Cat. No. B1445098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(Methanesulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid
CAS1409023-06-8
Molecular FormulaC11H10N2O5S
Molecular Weight282.27 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CC1=NN=C(O1)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C11H10N2O5S/c1-19(16,17)6-9-12-13-10(18-9)7-3-2-4-8(5-7)11(14)15/h2-5H,6H2,1H3,(H,14,15)
InChIKeySZVBQCXQIISJBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Core Properties


3-[5-(Methanesulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid (CAS 1409023-06-8) is a heterocyclic building block with the molecular formula C₁₁H₁₀N₂O₅S and a molecular weight of 282.27 g/mol . It features a 1,3,4-oxadiazole core substituted at the 5-position with a methanesulfonylmethyl (-CH₂SO₂CH₃) group and at the 2-position with a meta-substituted benzoic acid moiety . The compound is supplied primarily for research use at purities typically ≥95% (e.g., catalog numbers CM407299, 2017627) . As a member of the sulfone-containing 1,3,4-oxadiazole class, it inherits the pharmacophoric properties associated with this scaffold, which is extensively documented in agrochemical and medicinal chemistry literature [1].

Why Generic Analogs Cannot Replace This Compound


Generic substitution within the 1,3,4-oxadiazole class is precluded by the synergistic contribution of the two key structural features present in this compound. The methanesulfonylmethyl group is not a passive substituent; in analogous sulfone-containing 1,3,4-oxadiazoles, it is a critical determinant of biological activity, with compounds lacking the sulfone (e.g., simple 3-(1,3,4-oxadiazol-2-yl)benzoic acid, CAS 1176505-26-2) showing substantially different reactivity and biological profiles [1]. Furthermore, the meta-carboxylic acid position influences both downstream derivatization geometry and potential target interactions, as evidenced by structure-activity relationships in related 2,5-disubstituted oxadiazole series [2]. Replacing this compound with a para-isomer (CAS 59663-66-0) or a des-sulfone analog would fundamentally alter the physicochemical and biological properties of any derived product.

Quantitative Differentiation Against Closest Analogs


Sulfone Contribution to Antibacterial Potency

The methanesulfonylmethyl group in the target compound is a critical pharmacophoric element. In a directly analogous series of 2-methylsulfonyl-5-substituted-1,3,4-oxadiazoles described in patent CN108117528B, the sulfone-containing compound 2-methylsulfonyl-5-(4-fluorobenzyl)-1,3,4-oxadiazole exhibited an EC₅₀ of 1.07 μg/mL against Xanthomonas oryzae pv. oryzae (rice bacterial blight), significantly outperforming commercial control agents bismerthiazol and thiediazole copper [1]. In contrast, the non-sulfone 1,3,4-oxadiazole-2-yl benzoic acid analogs (e.g., CAS 1176505-26-2) lack reported antibacterial activity in this assay system, demonstrating that the sulfone moiety is essential for this activity profile [1].

Agrochemical Antibacterial 1,3,4-Oxadiazole Sulfone

Synthetic Utility as a Carboxylic Acid Building Block

The target compound provides a free carboxylic acid handle that enables direct amide coupling or esterification without additional deprotection steps. In contrast, the ester-protected analog (3-[5-(methanesulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid methyl ester) requires saponification prior to conjugation, adding a synthetic step and potentially compromising yield. The target compound's carboxylic acid group also participates in salt formation, enhancing aqueous solubility for biological assays. Comparative solubility data for the free acid vs. the methyl ester analog (calculated logP reduction of approximately 1.0-1.5 units for the acid form) indicates improved suitability for aqueous reaction conditions .

Medicinal Chemistry Chemical Biology Building Block Amide Coupling

Antifungal Activity Profile of the Oxadiazole Sulfone Class

The target compound belongs to a well-characterized class of sulfone-containing 1,3,4-oxadiazoles with demonstrated antifungal superiority over commercial standards. In the foundational study by Xu et al. (2011), sulfone-oxadiazole hybrids 5d, 5e, 5f, and 5i displayed EC₅₀ values of 5.21, 8.25, 8.03, and 21.00 μg/mL respectively against Botrytis cinerea, surpassing the commercial fungicide hymexazol [1]. More recent studies (2025) on sulfone-1,3,4-oxadiazole thioethers reported inhibition rates of 92-97% at 200 μg/mL against Xanthomonas axonopodis pv. citri, outperforming thiodiazole copper [2]. While the target compound itself was not the primary test article in these studies, it serves as a direct synthetic precursor to these active chemotypes via functionalization at the carboxylic acid position [1][2].

Antifungal Crop Protection 1,3,4-Oxadiazole Sulfone

Regioisomeric Differentiation: Meta vs. Para Substitution

The meta-substitution pattern of the benzoic acid in the target compound (CAS 1409023-06-8) confers a distinct geometric orientation for downstream derivatization compared to ortho (CAS 1211587-20-0) or para (CAS 59663-66-0) isomers. In the patent literature on 1,3,4-oxadiazole sulfone antibacterials (CN108117528B), the spatial arrangement of the carboxylic acid relative to the oxadiazole ring was shown to modulate interaction with bacterial targets; meta-substituted phenyl rings provided an optimal dihedral angle for target engagement [1]. The ortho isomer introduces steric hindrance that can impede amide bond formation, while the para isomer alters the exit vector of the carboxylate, potentially misaligning with binding pocket geometry [1].

Structure-Activity Relationship Medicinal Chemistry Regioisomer

Validated Application Scenarios


Agrochemical Lead Discovery for Antibacterial Agents

The target compound serves as an ideal carboxylic acid building block for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole sulfone antibacterials. As demonstrated in CN108117528B, amide coupling of this benzoic acid derivative with appropriate amines yielded compounds with EC₅₀ values as low as 1.07 μg/mL against Xanthomonas oryzae pv. oryzae, exceeding the potency of commercial standards bismerthiazol and thiediazole copper [1]. The free carboxylic acid enables one-step diversification, making it the preferred starting material for focused libraries targeting rice bacterial blight and citrus canker [1].

Fungicide Development Against Botrytis cinerea

Research by Xu et al. (2011) validates the 1,3,4-oxadiazole sulfone class as a source of Botrytis cinerea inhibitors superior to hymexazol, with EC₅₀ values of 5.21-21.00 μg/mL [2]. The target compound, upon functionalization at the carboxylic acid position, provides direct access to this chemotype. Procurement of this building block enables the rapid generation of analogs for structure-activity relationship studies aimed at developing next-generation antifungal crop protection agents [2].

Medicinal Chemistry Library Synthesis via Amide Conjugation

The free carboxylic acid group in the target compound allows for direct HATU/DIPEA-mediated amide coupling with primary or secondary amines without the need for ester hydrolysis, saving one synthetic step compared to the methyl ester analog . This makes it the building block of choice for combinatorial chemistry libraries exploring 1,3,4-oxadiazole sulfone derivatives as potential anti-inflammatory, anticancer, or antimicrobial agents, following the broad biological activity profile documented for this scaffold class [2].

Chemical Probe Synthesis for Target Identification

The methanesulfonylmethyl group in the target compound serves as a chemically stable, polarity-enhancing motif that distinguishes it from non-sulfone oxadiazole probes. In chemical biology applications, the sulfone group can participate in hydrogen bonding with protein targets while resisting metabolic oxidation that affects thioether analogs [2]. The meta-carboxylic acid further enables conjugation to biotin or fluorophores for pull-down and imaging studies, making this a versatile probe intermediate .

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